molecular formula C19H24N2O3S B2639380 N-(3-methylbutyl)-4-[(4-methylphenyl)sulfonylamino]benzamide CAS No. 692280-31-2

N-(3-methylbutyl)-4-[(4-methylphenyl)sulfonylamino]benzamide

Cat. No. B2639380
CAS RN: 692280-31-2
M. Wt: 360.47
InChI Key: NEMFESWPLOKWMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(3-methylbutyl)-4-[(4-methylphenyl)sulfonylamino]benzamide” is a chemical compound, but there is limited information available about it .

Scientific Research Applications

Electrophysiological Activity

N-substituted imidazolylbenzamides and benzene-sulfonamides, structurally similar to N-(3-methylbutyl)-4-[(4-methylphenyl)sulfonylamino]benzamide, have been synthesized and evaluated for cardiac electrophysiological activity. These compounds demonstrated comparable potency in vitro to known selective class III agents, indicating their potential in treating arrhythmias. For instance, N-[2-(Diethylamino)ethyl]-4-(1H-imidazol-1-yl)benzamide dihydrochloride was further studied and showed promising results in in vivo models of reentrant arrhythmias (Morgan et al., 1990).

Histone Deacetylase Inhibition

Compounds with structural similarities to N-(3-methylbutyl)-4-[(4-methylphenyl)sulfonylamino]benzamide, such as N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103), have been discovered as orally active histone deacetylase (HDAC) inhibitors. These inhibitors selectively target HDACs 1-3 and 11, showing potential as anticancer agents by blocking cancer cell proliferation and inducing apoptosis, cell-cycle arrest, and histone acetylation (Zhou et al., 2008).

Analytical Chemistry Applications

In the realm of analytical chemistry, the nonaqueous capillary electrophoretic separation method has been developed for compounds including N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-ylamino)phenyl)-4-((piperazin-1-yl)methyl) benzamide. This method is efficient for quality control, demonstrating the applicability of N-(3-methylbutyl)-4-[(4-methylphenyl)sulfonylamino]benzamide and its derivatives in pharmaceutical analysis (Ye et al., 2012).

Type III Secretion Inhibition

Compounds structurally related to N-(3-methylbutyl)-4-[(4-methylphenyl)sulfonylamino]benzamide have been identified as inhibitors of type III secretion in Yersinia. These findings highlight the therapeutic potential of these compounds in preventing or treating bacterial infections (Kauppi et al., 2007).

properties

IUPAC Name

N-(3-methylbutyl)-4-[(4-methylphenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-14(2)12-13-20-19(22)16-6-8-17(9-7-16)21-25(23,24)18-10-4-15(3)5-11-18/h4-11,14,21H,12-13H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMFESWPLOKWMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)NCCC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-methylbutyl)-4-[(4-methylphenyl)sulfonylamino]benzamide

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